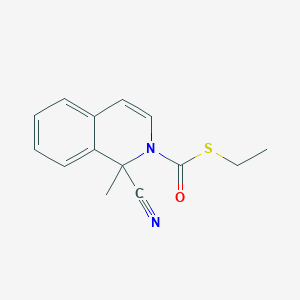
2-Chloro-N-methoxy-N-methylbenzamide
Übersicht
Beschreibung
2-Chloro-N-methoxy-N-methylbenzamide is a chemical compound with the CAS Number: 289686-74-4. It has a molecular weight of 199.64 . It is a solid at room temperature and is stored in a dry environment .
Molecular Structure Analysis
The molecular structure of 2-Chloro-N-methoxy-N-methylbenzamide is represented by the InChI code: 1S/C9H10ClNO2/c1-11(13-2)9(12)7-5-3-4-6-8(7)10/h3-6H,1-2H3 . This indicates that the molecule consists of a benzamide core with a chlorine atom at the 2nd position and N-methoxy-N-methyl groups.Physical And Chemical Properties Analysis
2-Chloro-N-methoxy-N-methylbenzamide is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Benzamide Compounds
2-Chloro-N-methoxy-N-methylbenzamide: is utilized in the synthesis of novel benzamide compounds. These synthesized benzamides are then analyzed using various spectroscopic methods, such as IR, NMR, and elemental analysis. The resulting compounds have potential applications in medical, industrial, and biological fields due to their diverse biological activities .
Antioxidant Activity
This compound is involved in research for its antioxidant properties. By conducting in vitro tests, it’s possible to determine the total antioxidant capacity, free radical scavenging ability, and metal chelating activities. These properties are crucial for the development of new drugs and therapies aimed at combating oxidative stress-related diseases .
Antibacterial and Antimicrobial Applications
The antibacterial activities of benzamide derivatives, including 2-Chloro-N-methoxy-N-methylbenzamide , are significant. They are tested against various gram-positive and gram-negative bacteria, which can lead to the development of new antibacterial agents .
Drug Discovery and Development
Benzamide compounds, such as 2-Chloro-N-methoxy-N-methylbenzamide , are often used in drug discovery. They serve as intermediates in the synthesis of more complex molecules that may exhibit anti-tumour, anti-microbial, and anti-inflammatory properties, contributing to the development of new pharmaceuticals .
Industrial Applications
In the industrial sector, benzamide derivatives are used in the production of plastics, rubber, and paper. Their chemical properties make them suitable for various manufacturing processes, enhancing product quality and performance .
Agricultural Chemical Research
The compound’s role in agricultural chemistry is also noteworthy. It may be used in the synthesis of pesticides or herbicides, contributing to the development of more effective and environmentally friendly agricultural products .
Material Science
In material science, 2-Chloro-N-methoxy-N-methylbenzamide can be a precursor for the synthesis of organic compounds that have specific physical properties, which are useful in creating new materials with desired characteristics .
Quorum Sensing in Bacterial Communication
Research has shown that similar benzamide derivatives are involved in the study of quorum sensing—a process of bacterial communication. Understanding this process can lead to the development of strategies to control bacterial populations and combat infections .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
Wirkmechanismus
Target of Action
It is known to be used as a reagent in the synthesis of functionalized β-oxonitriles and potent thiosemicarbazone based cathepsin l inhibitors .
Mode of Action
It is used as a reagent in the synthesis of other compounds, suggesting that it interacts with its targets to form new compounds .
Biochemical Pathways
It is used in the synthesis of functionalized β-oxonitriles and potent thiosemicarbazone based cathepsin l inhibitors , indicating that it may play a role in the biochemical pathways related to these compounds.
Result of Action
It is used in the synthesis of functionalized β-oxonitriles and potent thiosemicarbazone based cathepsin l inhibitors , suggesting that it may have a role in the molecular and cellular processes related to these compounds.
Action Environment
It is known that the compound is stored in a dry, room temperature environment , suggesting that these conditions may be optimal for its stability and efficacy.
Eigenschaften
IUPAC Name |
2-chloro-N-methoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-11(13-2)9(12)7-5-3-4-6-8(7)10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRUSXSYQDZHQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CC=C1Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592660 | |
| Record name | 2-Chloro-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-methoxy-N-methylbenzamide | |
CAS RN |
289686-74-4 | |
| Record name | 2-Chloro-N-methoxy-N-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=289686-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Trimethoxy-7-oxabicyclo[4.1.0]hept-3-ylsilane](/img/structure/B108209.png)





![N-[4-[2-[(3Ar,9bS)-8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]ethyl]phenyl]acetamide](/img/structure/B108224.png)

